2,3-dimethoxy-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide
Overview
Description
2,3-dimethoxy-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with two methoxy groups at the 2 and 3 positions, and an ethyl chain linked to a 4-nitro-1H-pyrazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 2,3-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an appropriate amine to form the benzamide core.
Introduction of the Pyrazole Group: The ethyl chain bearing the 4-nitro-1H-pyrazol-1-yl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzamide with 2-bromoethyl-4-nitro-1H-pyrazole under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or iron powder in acidic medium.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2,3-diformyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide.
Reduction: Formation of 2,3-dimethoxy-N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]benzamide.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
2,3-dimethoxy-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: The compound can be explored for its electronic properties and used in the development of organic semiconductors or photovoltaic materials.
Biological Studies: It can serve as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups and the benzamide core can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxy-N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]benzamide: Similar structure but with an amino group instead of a nitro group.
2,3-dimethoxy-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide: Lacks the nitro group, which may affect its reactivity and biological activity.
2,3-dimethoxy-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]benzamide: Contains a chloro group, which can influence its chemical properties and interactions.
Uniqueness
2,3-dimethoxy-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups in a single molecule allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-(4-nitropyrazol-1-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c1-22-12-5-3-4-11(13(12)23-2)14(19)15-6-7-17-9-10(8-16-17)18(20)21/h3-5,8-9H,6-7H2,1-2H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBPMCXZYQPLIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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